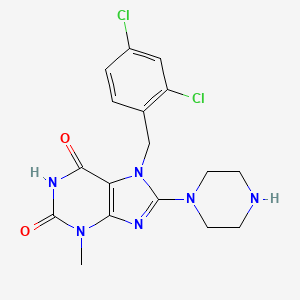

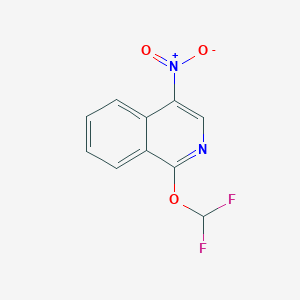

![molecular formula C18H20N2O B2946600 4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-48-0](/img/structure/B2946600.png)

4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

A novel aromatic diamine monomer, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP) containing pyridine rings, pyrrolidine groups, and ether linkages, was successfully synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Physical And Chemical Properties Analysis

The compound has a molecular formula of C18H20N2O and a molecular weight of 280.36 .Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. The pyrrolidine ring in the compound could potentially influence these properties . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MPBD in lab experiments is its high potency. This allows researchers to use smaller amounts of the compound, which can reduce costs and minimize the risk of side effects. However, the high potency of MPBD also means that it can be difficult to control the dosage and ensure consistent results. Additionally, the psychoactive effects of MPBD can make it difficult to study certain physiological processes.

Direcciones Futuras

There are several potential future directions for research on MPBD. One area of interest is the development of new synthetic cannabinoids that are more selective for specific CB receptors. This could lead to the development of compounds with fewer side effects and a more targeted therapeutic profile. Another area of interest is the study of the long-term effects of MPBD on brain function and behavior. This could provide insights into the mechanisms underlying drug addiction and other psychiatric disorders. Finally, there is a need for further research on the safety and toxicity of MPBD, particularly in the context of its use in scientific research.

Métodos De Síntesis

The synthesis of MPBD involves the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(1-pyrrolidinyl)aniline to produce MPBD. The synthesis of MPBD is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

MPBD has been used extensively in scientific research due to its potential applications in the field of neuroscience. It has been shown to have a high affinity for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. MPBD has been used to study the effects of CB1 receptor activation on various physiological and biochemical processes.

Propiedades

IUPAC Name |

4-methyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14-4-6-15(7-5-14)18(21)19-16-8-10-17(11-9-16)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRPJNIWZJGTDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

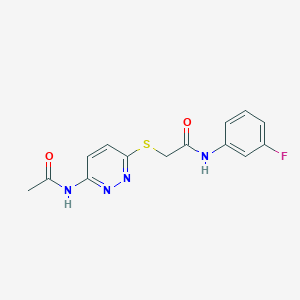

![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)

![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2946523.png)

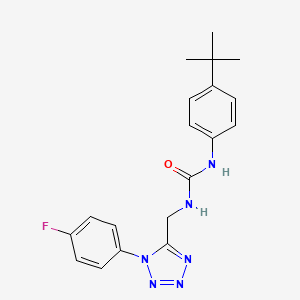

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2946528.png)

![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)

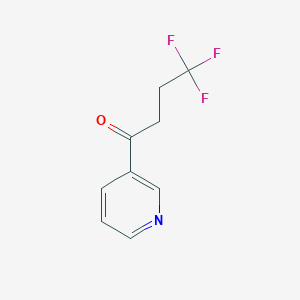

![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2946536.png)

![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)